Home > Products > Screening Compounds P129865 > trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea
trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea -

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

Catalog Number: EVT-10985353
CAS Number:
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a urea moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties. The molecular formula of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is C14_{14}H22_{22}N2_{2}O2_{2}, indicating a complex arrangement that contributes to its reactivity and solubility in various solvents.

Source

The compound can be synthesized through various chemical methods, with significant interest in its role as a soluble epoxide hydrolase inhibitor. Research has highlighted its effectiveness and stability in biological systems, making it a subject of study in pharmacology and biochemistry .

Classification

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea falls under the category of substituted ureas, which are compounds derived from urea where hydrogen atoms are replaced by organic groups. Its classification is further defined by the presence of cyclohexyl rings and hydroxyl functional groups, which enhance its chemical reactivity and biological interactions.

Synthesis Analysis

Methods

The synthesis of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea typically involves the hydrogenation of 4,4'-isopropylidenediphenol to yield 2,2-bis(4-hydroxycyclohexyl)propane. This reaction is facilitated using a nickel-palladium catalyst under controlled conditions (approximately 180°C and 70 kgf/cm² in an isopropanol medium). This method ensures high conversion rates and selectivity toward the desired isomer.

Technical Details

The synthesis process can be summarized as follows:

  1. Starting Material: 4,4'-isopropylidenediphenol.
  2. Catalyst: Nickel-palladium.
  3. Conditions: Hydrogenation at 180°C under high pressure (70 kgf/cm²).
  4. Solvent: Isopropanol.

This method highlights the importance of catalytic processes in achieving efficient synthesis while minimizing byproducts .

Molecular Structure Analysis

Structure

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea features a symmetrical arrangement with two cyclohexyl rings attached to a central urea group. The hydroxyl groups positioned on the cyclohexane rings enhance the compound's ability to form hydrogen bonds, which is critical for its biological activity.

Data

  • Molecular Formula: C14_{14}H22_{22}N2_{2}O2_{2}
  • Molecular Weight: Approximately 250.34 g/mol
  • Structural Characteristics: Two hydroxyl groups (-OH) and one urea moiety (-NH-CO-NH-).

This structural configuration contributes to both the physical properties and the reactivity of the compound in various chemical environments.

Chemical Reactions Analysis

Reactions

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea can undergo several chemical reactions due to the presence of functional groups:

  • Hydrogen Bonding: The hydroxyl groups facilitate strong hydrogen bonding interactions with other molecules.
  • Coordination with Metal Ions: The urea moiety can coordinate with metal ions, affecting its reactivity and stability.

Technical Details

The specific reactions depend on environmental conditions such as pH and temperature. For instance, in acidic conditions, the compound may undergo protonation at the nitrogen atoms of the urea group, altering its reactivity profile .

Mechanism of Action

Process

The mechanism of action for trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea primarily involves its interaction with biological targets through hydrogen bonding and coordination. The presence of hydroxyl groups enhances its solubility and facilitates interactions with various biomolecules.

Data

Research indicates that this compound acts as a potent inhibitor of soluble epoxide hydrolase (IC50 = 1400 ± 200 nM), showcasing its potential as a therapeutic agent in treating conditions related to epoxide metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Exhibits metabolic stability in human hepatic microsomes.
  • Reactivity: Engages in hydrogen bonding and metal coordination.

These properties make trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea suitable for various applications within medicinal chemistry .

Applications

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea has diverse applications across several scientific fields:

  • Medicinal Chemistry: Studied for its antimicrobial and anticancer properties.
  • Pharmacology: Investigated as a soluble epoxide hydrolase inhibitor with potential therapeutic applications.
  • Material Science: Used as a modifier or plasticizer in polymer formulations due to its unique chemical properties.

The versatility of this compound underscores its significance in ongoing research aimed at developing new therapeutic agents and materials .

Molecular Target Identification and Modulation

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (soluble epoxide hydrolase) is a bifunctional enzyme belonging to the α/β-hydrolase fold family. Its catalytic domain hydrolyzes endogenous epoxy fatty acids, notably epoxyeicosatrienoic acids, into corresponding diols, attenuating their vasodilatory, anti-inflammatory, and cardioprotective effects. The inhibition of soluble epoxide hydrolase stabilizes these lipid mediators, offering therapeutic potential for hypertension and inflammatory disorders. trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea acts as a competitive inhibitor by binding reversibly to the catalytic pocket of soluble epoxide hydrolase. This binding obstructs substrate access to the nucleophilic aspartate residue (Asp335) within the enzyme's catalytic triad, thereby preventing the hydrolysis of epoxide substrates [1] [2]. The compound exhibits an half-maximal inhibitory concentration (IC₅₀) value of 1,400 nanomolar against recombinant human soluble epoxide hydrolase, confirming its direct but moderate inhibitory activity [1].

Table 1: Inhibition Mechanisms of Cyclohexyl-Linked Ureas

Inhibitor ClassCatalytic Target SitePrimary Inhibition MechanismBiological Consequence
Cyclohexyl-linked ureasNucleophilic aspartateCompetitive substrate occlusionStabilization of epoxy fatty acids
Adamantyl-based ureasHydrophobic substrate tunnelEnhanced hydrophobic anchoringProlonged EET-mediated vasodilation

Structure-Activity Relationship (Structure-Activity Relationship) of Cyclohexyl-Linked Urea Inhibitors

The inhibitory potency of trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea is governed by distinct structural determinants:

  • Hydroxyl Group Positioning: The equatorial orientation of the 4-hydroxy groups on both cyclohexyl rings is critical for hydrogen bonding with residues (Tyr383, Tyr466) in soluble epoxide hydrolase’s catalytic cavity. This orientation enhances solubility and optimizes polar interactions, unlike unsubstituted cyclohexyl ureas [6].
  • Urea Linker: The central urea moiety forms bidentate hydrogen bonds with catalytic residues (Asp335, His524), a feature conserved across potent soluble epoxide hydrolase inhibitors. Replacement with amide or carbamate groups diminishes potency by >10-fold [1].
  • Hydrophobic Spacer: While flexible alkyl chains in inhibitors like 1-adamantan-1-yl-3-(6-hydroxyhexyl)urea enhance potency (IC₅₀ = 12 nanomolar), the rigid trans-cyclohexyl backbone in trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea restricts conformational adaptability, contributing to its higher IC₅₀ (1,400 nanomolar) [1] [6].
  • Metabolic Stability: The trans-cyclohexyl scaffold confers resistance to cytochrome P450 oxidation compared to linear alkyl chains, as confirmed in human hepatic microsomal assays .

Table 2: Structural Optimization Impact on sEH Inhibition

Structural FeatureModification ExampleEffect on IC₅₀Physicochemical Consequence
Hydroxycyclohexyl substituentsEquatorial 4-OH orientationModerate potency retentionEnhanced water solubility
Adamantyl vs. cyclohexyl coreAdamantyl hydrophobic bulk100-1,000-fold lower IC₅₀Improved enzyme-ligand van der Waals contacts
Urea linker replacementAmide (e.g., N-cyclohexylacetamide)>10,000 nanomolar IC₅₀Loss of key H-bonds

Binding Affinity Comparison with Adamantyl-Based Soluble Epoxide Hydrolase Inhibitors

Adamantyl-containing ureas exhibit superior soluble epoxide hydrolase affinity relative to trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea, attributable to enhanced hydrophobic interactions:

  • Steric Complementarity: Adamantyl’s rigid polycyclic cage optimally occupies the deep hydrophobic subpocket adjacent to soluble epoxide hydrolase’s catalytic site. Inhibitors like trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (IC₅₀ = 1.3 nanomolar) leverage this for picomolar-range potency [2].
  • Potency Metrics: trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea (IC₅₀ = 1,400 nanomolar) demonstrates 1,000-fold lower potency than adamantyl analogues (e.g., 1-adamantan-1-yl-3-(1-propionylpiperidin-4-yl)urea; IC₅₀ = 1.2 nanomolar) [1] [2].
  • Hydrogen Bonding Trade-offs: While adamantyl ureas prioritize hydrophobic anchoring, the hydroxycyclohexyl groups in trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea provide additional hydrogen-bonding capacity. This partially offsets its lower lipophilic binding efficiency but remains insufficient to match adamantyl affinity [1] [6].

Selectivity Profiling Against Epoxide Hydrolase Isoforms

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea demonstrates selectivity for soluble epoxide hydrolase over other epoxide hydrolase isoforms, attributable to steric and electrostatic compatibility:

  • Microsomal Epoxide Hydrolase Selectivity: Soluble epoxide hydrolase and microsomal epoxide hydrolase share <15% sequence homology in catalytic domains. trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea’s bulky bis-cyclohexyl scaffold is sterically incongruent with microsomal epoxide hydrolase’s narrower substrate channel, reducing off-target inhibition [1] [2].
  • Inhibition Specificity: Biochemical assays confirm negligible activity against microsomal epoxide hydrolase (IC₅₀ > 50,000 nanomolar), positioning it as a soluble epoxide hydrolase-preferential inhibitor. This contrasts with non-selective inhibitors (e.g., chalcone oxides) [1].
  • Structural Basis for Isoform Discrimination: Soluble epoxide hydrolase’s catalytic cavity accommodates larger hydrophobic substituents than microsomal epoxide hydrolase. The trans-cyclohexyl rings’ 6.5 Å interatomic distance aligns with soluble epoxide hydrolase’s subpocket spacing but exceeds microsomal epoxide hydrolase’s capacity [6].

Properties

Product Name

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

IUPAC Name

1,3-bis(4-hydroxycyclohexyl)urea

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h9-12,16-17H,1-8H2,(H2,14,15,18)

InChI Key

CHWFTRBAEVNHFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)NC2CCC(CC2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.